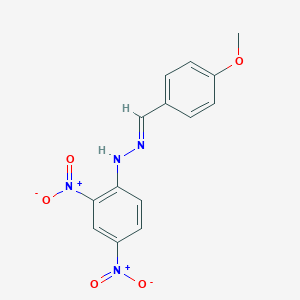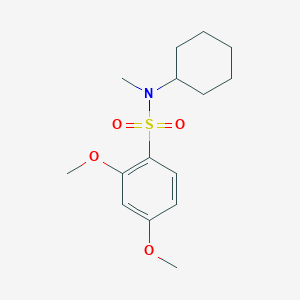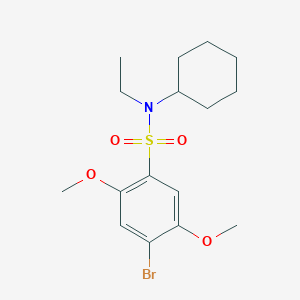![molecular formula C18H21ClN2O2S B238956 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine involves the inhibition of the dopamine transporter (DAT) by binding to its substrate site. This leads to the accumulation of dopamine in the synaptic cleft, resulting in increased dopaminergic neurotransmission. The compound has also been found to exhibit weak affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), which suggests its potential for treating depression and anxiety disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine have been extensively studied in vitro and in vivo. It has been found to increase the extracellular levels of dopamine in the striatum, which is a key region involved in reward and motivation. The compound has also been found to exhibit anti-inflammatory and neuroprotective effects, which suggest its potential for treating neurodegenerative disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in lab experiments include its potent inhibitory effects on the dopamine transporter, which makes it a valuable tool for studying dopamine-related disorders such as drug addiction. The compound is also relatively easy to synthesize and has a high yield, which makes it cost-effective for large-scale experiments. However, the limitations of using this compound include its potential toxicity and the lack of selectivity for the dopamine transporter over other monoamine transporters.
Orientations Futures
There are several future directions for the research on 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine. One potential direction is to develop more selective and potent inhibitors of the dopamine transporter for the treatment of drug addiction and other dopamine-related disorders. Another direction is to investigate the potential of this compound for treating other neuropsychiatric disorders such as depression and anxiety. Further research is also needed to understand the potential toxicity and side effects of this compound and to develop safer and more effective derivatives.
Méthodes De Synthèse
The synthesis of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-(2-chlorophenyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an appropriate solvent such as dichloromethane or tetrahydrofuran. The yield of the compound can be improved by using a refluxing temperature and a longer reaction time.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory effects on the dopamine transporter (DAT), which makes it a potential candidate for the treatment of drug addiction and other dopamine-related disorders.
Propriétés
Nom du produit |
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C18H21ClN2O2S |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-4-(2,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-7-8-18(15(2)13-14)24(22,23)21-11-9-20(10-12-21)17-6-4-3-5-16(17)19/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
DSKNZYNHFTZUQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
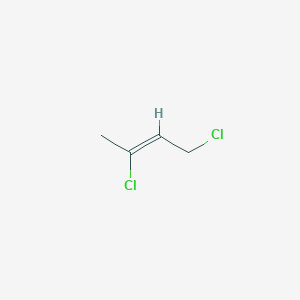
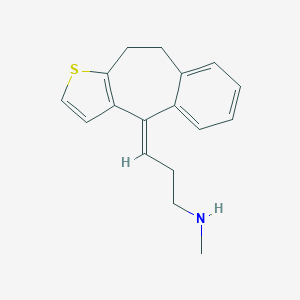
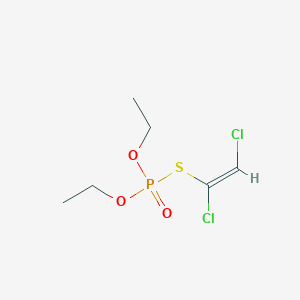
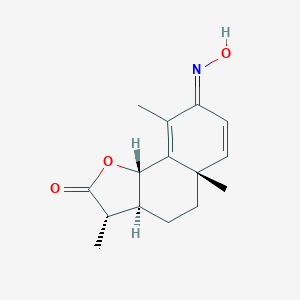


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)



